molecular formula C7H3ClF2O B1628731 3-Chloro-4-fluorobenzoyl fluoride CAS No. 80277-51-6

3-Chloro-4-fluorobenzoyl fluoride

Cat. No.: B1628731
CAS No.: 80277-51-6
M. Wt: 176.55 g/mol
InChI Key: DPTKNPFAROLZMD-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzoyl fluoride is an organic compound with the molecular formula C7H3ClF2O. It is a derivative of benzoyl fluoride, where the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

3-Chloro-4-fluorobenzoyl fluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of biologically active molecules for research purposes.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

As a benzoyl fluoride compound, it is likely to interact with various biological macromolecules due to its electrophilic nature .

Mode of Action

Benzoyl fluoride compounds are generally known for their reactivity towards nucleophiles, such as amines and alcohols, in biological systems . This reactivity can lead to the formation of amides and esters, respectively, which can alter the function of the target molecules .

Biochemical Pathways

Given its potential reactivity with biological macromolecules, it could influence a variety of biochemical pathways depending on the specific targets it interacts with .

Pharmacokinetics

Like other small organic molecules, its absorption and distribution in the body would be influenced by factors such as its lipophilicity, molecular size, and charge . Its metabolism and excretion would depend on its chemical reactivity and the specific metabolic pathways present in the organism .

Result of Action

Its reactivity with biological macromolecules could potentially lead to changes in their function, which could have downstream effects on cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 3-Chloro-4-fluorobenzoyl fluoride. For instance, its reactivity might be enhanced in environments with a high concentration of nucleophiles . Additionally, its stability could be affected by factors such as temperature and pH .

Safety and Hazards

3-Chloro-4-fluorobenzoyl fluoride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

The future directions for 3-Chloro-4-fluorobenzoyl fluoride involve expanding its synthetic applications . There is a high demand for fluorinated organic compounds in the pharmaceutical and agrochemical industries, and alkyl fluorides like this compound are becoming popular building blocks . Significant progress has been made with the introduction of methods that apply this compound pool in reactions maintaining the C(sp3)-F bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Chloro-4-fluorobenzoyl fluoride typically involves the reaction of 4-fluorobenzaldehyde with a chlorinating agent in the presence of a radical initiator to form 4-fluorobenzoyl chloride. This intermediate is then further reacted with a chlorinating agent in the presence of a chlorination catalyst to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluorobenzoyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can include substituted benzoyl fluorides.

    Coupling Products: The major products are biaryl compounds formed through the coupling of the benzoyl fluoride with an arylboronic acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-fluorobenzoyl fluoride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both electron-withdrawing effects are beneficial.

Properties

IUPAC Name

3-chloro-4-fluorobenzoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTKNPFAROLZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600602
Record name 3-Chloro-4-fluorobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80277-51-6
Record name 3-Chloro-4-fluorobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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